molecular formula C16H18N4O3 B454256 N'-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE

N'-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE

Cat. No.: B454256
M. Wt: 314.34g/mol
InChI Key: REXKKZDXOGCOCK-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide typically involves the condensation reaction between 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and 1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction . The product is then purified by recrystallization from a suitable solvent, such as methanol or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide is unique due to its specific structural features, such as the presence of the pyrazole ring and the benzodioxole moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34g/mol

IUPAC Name

N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H18N4O3/c1-4-20-11(3)13(10(2)19-20)8-17-18-16(21)12-5-6-14-15(7-12)23-9-22-14/h5-8H,4,9H2,1-3H3,(H,18,21)/b17-8+

InChI Key

REXKKZDXOGCOCK-CAOOACKPSA-N

SMILES

CCN1C(=C(C(=N1)C)C=NNC(=O)C2=CC3=C(C=C2)OCO3)C

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=N/NC(=O)C2=CC3=C(C=C2)OCO3)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C=NNC(=O)C2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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